molecular formula C14H18N2O3S B2792924 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1164508-75-1

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No. B2792924
CAS RN: 1164508-75-1
M. Wt: 294.37
InChI Key: FOFUCLOTYFGXGY-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, also known as DMBI, is a novel compound with potential applications in scientific research. It is a thiazole-based compound that has shown promising results in various studies.

Scientific Research Applications

Stable Thiazol-2-ylidene and Its Dimer

A. Arduengo, J. Goerlich, and W. Marshall (1997) described the synthesis, characterization, and X-ray crystallographic structure determination of a stable thiazol-2-ylidene, which is the first example of a stable, crystalline carbene with a sulfur substituent. This compound is a significant analog of thiamin (vitamin B1) carbene, showcasing stability sufficient for room temperature isolation in the absence of moisture and oxygen, though it can dimerize to form a carbene–carbene dimer. The study provides foundational insights into the stability and structural properties of thiazol-2-ylidenes, potentially informing further research on related compounds like "(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide" (Arduengo, Goerlich, & Marshall, 1997).

Hypoglycemic and Hypolipidemic Activity of Novel Thiazolidinedione Analogs

Sonali Mehendale-Munj, R. Ghosh, and C. Ramaa (2011) reported on the synthesis and evaluation of novel thiazolidinedione ring-containing molecules for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model. This study demonstrates the therapeutic potential of thiazolidinedione analogs in managing blood glucose and lipid levels, suggesting a possible area of application for compounds with similar chemical structures (Mehendale-Munj, Ghosh, & Ramaa, 2011).

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-8(2)13(17)15-14-16(3)11-9(18-4)6-7-10(19-5)12(11)20-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFUCLOTYFGXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

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